2-(5-bromo-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination to form 5-bromoindole. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.
Acylation: The 5-bromoindole is then acylated with chloroacetyl chloride to form 2-(5-bromo-1H-indol-1-yl)acetyl chloride.
Amidation: The final step involves the reaction of 2-(5-bromo-1H-indol-1-yl)acetyl chloride with N-(3-aminopropyl)morpholine to yield the target compound, this compound. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The indole moiety is known to interact with various biological targets, including enzymes and receptors, which may contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indol-1-yl)-acetic acid ethyl ester
- 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester
- 1-acetyl-5-bromo-1H-indol-3-ol
- Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and may contribute to its specific interactions with biological targets.
Properties
Molecular Formula |
C17H22BrN3O2 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C17H22BrN3O2/c18-15-2-3-16-14(12-15)4-7-21(16)13-17(22)19-5-1-6-20-8-10-23-11-9-20/h2-4,7,12H,1,5-6,8-11,13H2,(H,19,22) |
InChI Key |
RKNUDAOOVZZDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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